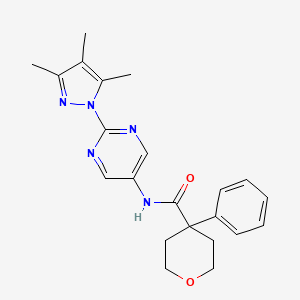

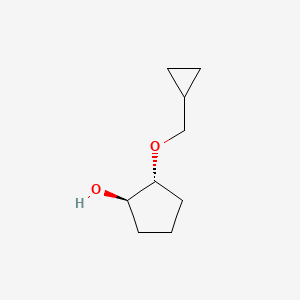

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-(4-methoxyphenyl)acrylamide, also known as TTA-A2, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications De Recherche Scientifique

Polymer Science Applications

Thermoresponsive Polymers : Research by Du et al. (2010) on poly(meth)acrylamide derivatives, including polymers with pendent cyclic orthoester groups, has shown these materials to be thermosensitive, dissolvable in water at low temperatures, and hydrolyzable under mildly acidic conditions. This demonstrates the potential of acrylamide derivatives in creating responsive materials for various applications, including drug delivery and environmental sensing Du et al., 2010.

Biocompatible Polymers : A study by Chua et al. (2012) synthesized a library of (meth)acrylamido copolymers, showcasing improved solubility and thermosensitive properties. These polymers are designed as biocompatible PEG analogues, highlighting their significance in medical applications such as tissue engineering and drug delivery systems Chua et al., 2012.

Material Engineering Applications

- Photoresponsive Polymers : Akiyama and Tamaoki (2004) explored the copolymerization of N-isopropylacrylamide with acrylamide derivatives containing azobenzene groups. These polymers exhibit reversible changes in hydrophobicity upon exposure to UV and visible light, making them ideal for developing smart materials that can be used in light-controlled processes and devices Akiyama & Tamaoki, 2004.

Biochemical Applications

Corrosion Inhibitors : Research on the synthesis and characterization of new acrylamide derivatives, such as those by Abu-Rayyan et al. (2022), has demonstrated their effectiveness as corrosion inhibitors for copper in acidic solutions. This application is crucial for protecting metal surfaces in industrial processes, thereby extending the lifespan of metal components and reducing maintenance costs Abu-Rayyan et al., 2022.

Controlled Polymerization : Mori et al. (2005) synthesized homopolymers of acrylamide containing L-phenylalanine moiety via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for precise control over polymer architecture, opening possibilities for designing polymers with specific functionalities for biomedical applications Mori et al., 2005.

Propriétés

IUPAC Name |

(E)-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-3-17(14-10-11-22(19,20)12-14)16(18)9-6-13-4-7-15(21-2)8-5-13/h4-9,14H,3,10-12H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQHHGYCXJBWQR-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2525330.png)

![(1R,5R,8R)-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2525334.png)

![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)

![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)

![(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2525345.png)

![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)